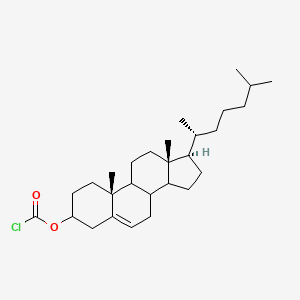

C28H45ClO2

Description

Contextualization within Organic Synthesis and Chemical Biology Frameworks

Within organic synthesis, cholesteryl chloroformate serves as a versatile intermediate for the preparation of various derivatives, including carbamates, carbonates, esters, and polymeric conjugates . It readily reacts with nucleophiles such as amines, alcohols, and thiols, enabling the introduction of the cholesteryl group into different molecular scaffolds . This reactivity is central to its application in modifying a wide range of molecules.

In chemical biology, the incorporation of the cholesterol moiety often aims to influence the biological properties of conjugated molecules, such as their interaction with lipid membranes, cellular uptake, or pharmacokinetic profiles . Cholesteryl chloroformate provides a convenient way to append this hydrophobic tag to peptides, nucleic acids, and other biomolecules for research purposes nih.govresearchgate.net.

Significance as a Versatile Reagent for Complex Molecular Architectures

Cholesteryl chloroformate's significance lies in its ability to act as a versatile reagent for constructing complex molecular architectures with tailored properties . It has been employed in the synthesis of diverse compounds with potential applications in areas such as drug delivery systems, liquid crystals, and the development of bioactive molecules nih.gov.

Research findings highlight its use in:

Synthesis of cholesterol-conjugated derivatives: This includes conjugation with molecules like artemisinin (B1665778) to enhance bioactivity against cancer cells and with substituted piperazines for potential gene therapy applications .

Preparation of hydrophobized polymers: Cholesteryl chloroformate is used to prepare hydrophobized chitosan (B1678972) oligosaccharide, which has applications as an efficient gene carrier fishersci.sefishersci.dechemicalbook.combroadpharm.com. It also acts as an initiator in the polymerization of methyl methacrylate (B99206) fishersci.sefishersci.dechemicalbook.combroadpharm.com.

Creation of lipid-based delivery systems: Its hydrophobic nature makes it suitable for synthesizing liposomes and micelles that can encapsulate and deliver therapeutic agents sigmaaldrich.comnih.gov. Studies have shown its use in creating liposomes for delivering chemotherapeutic agents to cancer cells .

Development of liquid crystalline materials: Cholesteryl carbamates synthesized from cholesteryl chloroformate exhibit liquid crystalline phases and have potential applications in liquid crystal materials .

Synthesis of cholesterol-based gelators: It is used in the design of low molecular weight organic gelators (LMOGs) with potential as biomaterials for drug delivery or tissue engineering nih.gov.

Modification of oligonucleotides: Cholesteryl chloroformate can be used in the solid-phase synthesis of oligonucleotide conjugates, facilitating targeted delivery researchgate.net.

The versatility of cholesteryl chloroformate as a reagent is further illustrated by its application in the synthesis of cholesterol-arginine conjugates for cationic liposomes nih.gov and in the preparation of cholesteryl iodide acs.org. While cholesteryl chloroformate is a reactive acylating agent, alternative, more stable activated esters like cholesteryl-4-nitrophenolate have also been explored for conjugation reactions mdpi.com.

Structure

3D Structure

Properties

IUPAC Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22?,23-,24?,25?,27+,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEPTKZEXBPDLF-AWEQCRHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Optimizations

The synthesis of chlorinated cholesterol derivatives can be approached through various methods, although specific routes leading precisely to C28H45ClO2 from cholesterol were not explicitly detailed in the search results. General strategies for introducing chlorine atoms into steroid structures have been explored. For instance, electrochemical chlorination of cholesterol has been shown to yield chlorinated products, although the specific compounds mentioned had different molecular formulas (e.g., C27H46Cl2O and C27H46ClO2). nih.gov Site-selective chlorination of steroids has also been investigated using templating agents to direct halogenation to specific carbon-hydrogen bonds. nih.govuni.lu

Cholesterol serves as a fundamental precursor for a wide array of steroid derivatives. wikipedia.orgciteab.com Derivatization strategies commonly involve reactions at the 3-hydroxyl group, such as esterification or ether formation, and reactions involving the Δ5 double bond, such as halogenation or epoxidation. wikipedia.orgnih.gov The introduction of a chlorine atom and an additional oxygen atom, as suggested by the formula this compound, would likely involve a sequence of reactions including chlorination and oxidation steps applied to cholesterol or a cholesterol derivative. While the precise sequence for this compound is not detailed, general cholesterol derivatization methods provide a basis for such transformations. wikipedia.orgexlibrisgroup.comnih.govfishersci.canih.gov

Achieving high synthetic efficiency and purity in the synthesis of complex molecules like steroid derivatives requires careful control of reaction conditions. Factors such as temperature, solvent, reaction time, and the stoichiometry and order of addition of reagents are critical. Optimization of these parameters is typically an iterative process involving experimentation and analysis to maximize the yield of the desired product while minimizing the formation of byproducts. nih.govfishersci.ca While specific optimized conditions for the synthesis of this compound were not found, the principles of controlled synthesis are universally applied in organic chemistry to enhance reaction outcomes.

The scalability of a synthetic route is a crucial consideration for both academic research requiring larger quantities of a compound and industrial production. Scalable synthesis necessitates reactions that are robust, reproducible, and can be safely and efficiently performed on a larger scale. Factors such as the cost and availability of starting materials and reagents, the simplicity of purification procedures, and the generation of waste are important aspects of developing a scalable process. While information on the scalable production of this compound was not available, the development of any synthetic route for this compound would need to address these scalability considerations for practical applications.

Controlled Reaction Conditions for Enhanced Synthetic Efficiency and Purity

Advanced Conjugation and Derivatization Strategies

Cholesterol and its derivatives are frequently utilized in advanced conjugation strategies to impart lipophilic properties to various molecules or to target specific biological structures due to cholesterol's role in cell membranes. wikipedia.orgnih.govciteab.comnih.govnih.gov

Cholesterol conjugation has emerged as a significant strategy for developing novel bioactive molecules with improved pharmacokinetic and pharmacodynamic properties. By conjugating a bioactive molecule to cholesterol, researchers aim to enhance cellular uptake, modify distribution within the body, and potentially improve efficacy. wikipedia.orgciteab.comnih.gov Examples include the synthesis of cholesterol-conjugated peptides, carbohydrates, and various drug molecules. wikipedia.orgnih.gov These conjugations often involve forming stable linkages such as amide, ester, ether, or carbamate (B1207046) bonds between the cholesterol scaffold and the bioactive agent, often through the introduction of a linker molecule. wikipedia.orgnih.gov

The conjugation of artemisinin (B1665778) and its derivatives with cholesterol or steroid-like structures has been explored, particularly in the context of developing improved antimalarial agents. wikipedia.org This strategy is based on the potential for cholesterol to facilitate the uptake of the conjugate by malaria parasites. Studies have reported the synthesis of artemisinin-cholesterol conjugates through various linking strategies. wikipedia.org For instance, N-linked artemisinin-cholesterol conjugates have been synthesized using reactions involving triethylamine (B128534) in solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). wikipedia.org While the provided information discusses the conjugation of artemisinin with cholesterol or steroid backbones generally, specific examples utilizing a chlorinated cholesterol derivative with the exact formula this compound in such conjugations were not found.

Data related to the synthesis of cholesterol-artemisinin conjugates from the search results:

| Conjugate Type | Cholesterol Component | Artemisinin Component | Reaction Conditions | Reported Yield |

| N-linked Conjugates | Cholesterol | Artemisinin | Et3N, CH2Cl2, rt, overnight | Not specified |

| N-linked Conjugates | Cholesterol | Artemisinin | Et3N, THF, reflux, 24 h | Not specified |

| Steroid-Artesunate | DHEA (Steroid) | Artesunate | Two steps, involving succinate (B1194679) linker | 31% (overall) |

Preparation of Substituted Cholesteryl Conjugates for Targeted Applications

Cholesteryl chloroformate is widely utilized in the preparation of cholesteryl conjugates designed for specific applications, including drug delivery systems and gene therapy. wikipedia.orgfishersci.atamericanelements.comfishersci.senih.govwikipedia.orguni-freiburg.deuni-goettingen.detocris.comnih.gov The conjugation typically involves the reaction of the chloroformate moiety with nucleophiles present in the target molecule.

A notable application of cholesteryl chloroformate is the synthesis of substituted piperazine-cholesterol conjugates. These compounds have been explored for their potential as transfection agents in gene therapy applications. wikipedia.orgfishersci.atamericanelements.comfishersci.senih.gov The synthetic strategy involves the reaction of cholesteryl chloroformate with various substituted piperazines. fishersci.atamericanelements.comfishersci.senih.gov This reaction is commonly performed in a solvent such as dichloromethane at room temperature. fishersci.atamericanelements.comfishersci.senih.gov The resulting conjugates, linked via a carbamate unit, are typically purified using techniques like silica (B1680970) gel column chromatography and characterized by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. fishersci.at Studies have shown that this method can afford the desired compounds in good to excellent yields, allowing for the incorporation of diverse functional groups on the piperazine (B1678402) moiety. fishersci.atfishersci.senih.gov

An example of the synthesis of cholesteryl-piperazine conjugates is the reaction of cholesteryl chloroformate with substituted piperazines in dichloromethane at room temperature, as illustrated in Scheme 1 (based on the description in the source fishersci.at).

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Characterization Methods |

| Cholesteryl Chloroformate | Substituted Piperazines | Dichloromethane, Room Temperature, 4-8 h, N₂ | Cholesteryl-Piperazine Carbamate Conjugates | Good to Excellent | ¹H NMR, ¹³C NMR, MS, IR fishersci.at |

Table 1: Synthesis of Substituted Piperazine-Cholesterol Conjugates

Novel Method Development in Organic Chemistry Applied to Cholesteryl Chloroformate Systems

Cholesteryl chloroformate has been incorporated into novel synthetic approaches and serves as a reagent in the development of new chemical entities. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgwikidata.org Beyond its traditional uses, researchers have explored its reactivity with various nucleophiles and its conversion into more stable or reactive intermediates for specific conjugations. wikidata.orgwikipedia.orgwikidata.org

For instance, cholesteryl chloroformate reacts readily with thioureas through a nucleophilic substitution mechanism to yield novel thiocarbamate derivatives of cholesterol. wikidata.org This reaction involves the attack of the nucleophilic sulfur or nitrogen of the thiourea (B124793) on the electrophilic carbonyl carbon of cholesteryl chloroformate, leading to the displacement of the chloride ion and the formation of a new C-N or C-S bond. wikidata.org

Another development involves converting the relatively unstable cholesteryl chloroformate into a more stable activated ester, such as cholesteryl-4-nitrophenolate. wikipedia.orgwikidata.org This activated ester can then be used for conjugation reactions, offering better stability and more controllable reactivity compared to the direct use of cholesteryl chloroformate, which can emit toxic HCl gas in moist environments. wikipedia.orgwikidata.org The synthesis of cholesteryl-4-nitrophenolate involves the reaction of cholesteryl chloroformate with 4-nitrophenol (B140041) in the presence of a base like triethylamine. wikipedia.orgwikidata.org

Integration of C-H Oxidation Methodologies in Complex Synthesis

Information regarding the integration of C-H oxidation methodologies specifically applied to cholesteryl chloroformate systems is not available within the scope of the provided sources.

Reaction Types and Functional Group Transformations

The primary reactivity of cholesteryl chloroformate stems from its chloroformate functional group, which readily undergoes nucleophilic substitution reactions. wikipedia.orgwikipedia.orgwikidata.orgnih.gov

Cholesteryl chloroformate participates in nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively. wikipedia.orgwikipedia.orgwikidata.orgnih.gov The mechanism involves the attack of the nucleophile on the carbonyl carbon of the chloroformate group, followed by the departure of the chloride ion. wikidata.org

The reaction of cholesteryl chloroformate with amines is a well-established method for the synthesis of cholesteryl carbamates. wikipedia.orgfishersci.atamericanelements.comfishersci.senih.govwikipedia.orguni-freiburg.detocris.comnih.govfishersci.nonih.govnih.gov This nucleophilic substitution reaction results in the formation of a stable carbamate linkage between the cholesterol backbone and the amine-containing molecule. fishersci.atnih.gov The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. fishersci.attocris.comnih.govnih.gov Various amines, including substituted piperazines and other amine derivatives, have been successfully coupled with cholesteryl chloroformate to yield diverse carbamate conjugates. fishersci.atwikipedia.orgtocris.comnih.govnih.gov Reaction conditions can be optimized based on the specific amine substrate and desired product. fishersci.atnih.gov

For example, the synthesis of cholesteryl bis(2-hydroxyethyl)carbamate involves the reaction of cholesteryl chloroformate with diethanolamine (B148213) in the presence of a base like Na₂CO₃. Another instance is the synthesis of DC-cholesterol, which is prepared by reacting cholesteryl chloroformate with N,N-dimethylethylenediamine.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| Cholesteryl Chloroformate | Amines (general) | Pyridine, Et₃N | Various (e.g., DCM, Benzene) | Cholesteryl Carbamates |

| Cholesteryl Chloroformate | Substituted Piperazines | Et₃N | Dichloromethane | Piperazine-Cholesterol Carbamates |

| Cholesteryl Chloroformate | Diethanolamine | Na₂CO₃ | DI water:THF | Cholesteryl bis(2-hydroxyethyl)carbamate |

| Cholesteryl Chloroformate | N,N-dimethylethylenediamine | - | Chloroform, DCM | DC-cholesterol |

Table 2: Examples of Carbamate Formation with Amines

Nucleophilic Substitution Reactions with Varied Substrates

Carbonate Ester Formation with Alcohols

The reaction of cholesteryl chloroformate with alcohols is a fundamental method for synthesizing cholesteryl carbonate esters. This transformation typically involves the reaction between cholesteryl chloroformate and an alcohol in the presence of a base. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation cambridge.orgwikipedia.orggoogle.commdpi.com. Common bases used for this purpose include triethylamine cambridge.orgmdpi.comnih.govgoogle.com.

The general reaction can be represented as follows:

Cholesteryl-OC(O)Cl + R-OH + Base → Cholesteryl-OC(O)OR + Base·HCl

Here, R-OH represents the alcohol, and Cholesteryl-OC(O)OR is the resulting cholesteryl carbonate ester.

Several examples of this reaction are documented:

The synthesis of cholesteryl palmityl carbonate involves the reaction of cholesteryl chloroformate with palmityl alcohol in dichloromethane with triethylamine as the base. The reaction is typically carried out at room temperature for an extended period. cambridge.org

Cholesteryl acryloyoxy ethyl carbonate (AChol), a monomer used in polymerization, is synthesized from cholesteryl chloroformate and 2-hydroxyethyl acrylate. arxiv.org

Cholesteryl chloroformate is employed in the post-polymerization modification of hydroxyl-terminated polymers to yield polymers with cholesteryl end-groups. This reaction is often conducted in dichloromethane in the presence of a base such as triethylamine, sometimes with the addition of 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.comnih.gov

The synthesis of a cholesterol-arginine ester conjugate was achieved by the reaction of cholesteryl chloroformate with l-arginine (B1665763) ethyl ester in tetrahydrofuran (THF) with triethylamine. google.comnih.gov

Cholesteryl-4-nitrophenolate can be prepared by reacting cholesteryl chloroformate with 4-nitrophenol using triethylamine as a catalyst and proton scavenger. mdpi.com

The synthesis of zidovudine (B1683550) cholesteryl carbonate involves the reaction of cholesteryl chloroformate with zidovudine in an organic solvent under basic conditions. google.com

These reactions highlight the versatility of cholesteryl chloroformate in forming carbonate esters with a variety of alcohols and hydroxyl-containing compounds. The specific reaction conditions, such as solvent, base, temperature, and reaction time, can be optimized depending on the specific alcohol being used to achieve high yields of the desired cholesteryl carbonate ester. Characterization of the resulting carbonate esters can be performed using techniques such as NMR spectroscopy, FTIR spectroscopy, mass spectrometry, and thin-layer chromatography (TLC). cambridge.orgmdpi.com

Table 1 provides examples of carbonate ester formation using cholesteryl chloroformate.

| Reactant Alcohol | Product Cholesteryl Carbonate Ester | Example Conditions | References |

| Palmityl alcohol | Cholesteryl palmityl carbonate | Dichloromethane, Triethylamine, Room Temperature, 20 h | cambridge.org |

| 2-hydroxyethyl acrylate | Cholesteryl acryloyoxy ethyl carbonate | (Synthesis described previously) | arxiv.org |

| OH-terminated polymers | Cholesteryl end-capped polymers | Dichloromethane, Triethylamine, DMAP | nih.govmdpi.comnih.gov |

| l-arginine ethyl ester | Cholesterol-arginine ester conjugate | THF, Triethylamine, Room Temperature, 4 h | google.comnih.gov |

| 4-nitrophenol | Cholesteryl-4-nitrophenolate | Room Temperature, Triethylamine, 6 h | mdpi.com |

| Zidovudine | Zidovudine cholesteryl carbonate | Organic solvent, Base | google.com |

Role as a Polymerization Initiator in Controlled Polymer Syntheses

Cholesteryl chloroformate has been demonstrated to act as an initiator in certain polymerization processes, particularly in the controlled radical polymerization of methyl methacrylate (B99206) (MMA) fishersci.sebroadpharm.com. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer significant advantages over traditional free radical polymerization, including control over molecular weight, polydispersity, and polymer architecture nih.govnih.govnih.govresearchgate.netsigmaaldrich.comacs.org.

Specifically, cholesteryl chloroformate has been utilized as an initiator in copper-based Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate researchgate.net222.198.130. In this process, a copper catalyst and a suitable ligand are used in conjunction with the initiator (cholesteryl chloroformate) to control the polymerization. The polymerization initiated by cholesteryl chloroformate in the presence of a CuCl catalyst and a multidentate aliphatic amine ligand (N,N,N',N'',N''-penta(methyl acrylate)diethylenetriamine, MA5-DETA) has shown characteristics of controlled polymerization 222.198.130.

Research findings indicate a linear relationship between the molecular weight of the resulting polymer and the monomer conversion when cholesteryl chloroformate is used as an initiator in this ATRP system 222.198.130. Furthermore, kinetic plots of ln([M]₀/[M]) versus time show straight lines, which is indicative of a controlled polymerization process where the concentration of active propagating species remains relatively constant throughout the reaction 222.198.130. This level of control allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity indices).

While cholesteryl chloroformate can initiate polymerization, it is also frequently used in post-polymerization modification strategies to introduce cholesterol moieties onto pre-formed polymers, particularly those with hydroxyl end-groups nih.govmdpi.comnih.gov. This approach, while distinct from initiating polymerization, underscores the utility of cholesteryl chloroformate in creating cholesterol-functionalized polymers with controlled structures. However, its direct role as an initiator in controlled radical polymerization, specifically ATRP of MMA, highlights its capability to initiate chain growth under controlled conditions.

Table 2 summarizes data related to the use of cholesteryl chloroformate as a polymerization initiator.

| Monomer | Polymerization Technique | Catalyst/Ligand System | Observed Control Characteristics | References |

| Methyl methacrylate | ATRP | CuCl / MA5-DETA | Linear increase in molecular weight with conversion, Linear kinetic plots | researchgate.net222.198.130 |

| Methyl methacrylate | Free Radical Polymerization | (General initiator role mentioned) | Acts as an initiator | fishersci.sebroadpharm.com |

Mechanistic Investigations of Reactions Involving Cholesteryl Chloroformate

Elucidation of Reaction Pathways and Transition States

The reactivity of cholesteryl chloroformate primarily stems from its electrophilic chloroformate group, which readily undergoes nucleophilic substitution reactions. iosrjournals.org These reactions are fundamental to its use as a versatile intermediate in organic synthesis, enabling the formation of carbamates, carbonates, and esters through reactions with amines, alcohols, and thiols. Understanding the reaction pathways and the associated transition states is crucial for controlling the outcome and efficiency of these transformations.

Transition states represent high-energy, transient configurations of atoms along a reaction pathway where old bonds are breaking and new ones are forming. solubilityofthings.comnumberanalytics.com They are critical points that dictate the rate and selectivity of a reaction. solubilityofthings.comnumberanalytics.com While transition states are too short-lived for direct observation, their properties are inferred through kinetic studies and computational methods. solubilityofthings.com Reaction pathways involve a series of steps, potentially including intermediates and transition states, that lead from reactants to products. solubilityofthings.comacmm.nl

Kinetic Studies for Rate-Determining Step Identification

While specific detailed kinetic studies solely focused on identifying the rate-determining step for cholesteryl chloroformate reactions were not extensively detailed in the search results, related studies on similar reactions involving chloroformates or cholesterol derivatives provide insight. For instance, kinetic studies on the hydrogenation of 1,3-butadiene (B125203) over Pt₃Ge revealed the adsorption of 1,3-butadiene as the rate-determining step, highlighting how kinetic analysis can pinpoint the slowest stage of a catalytic process. acs.org Another study on the N-acylative desymmetrization of sulfonimidamides with chloroformates indicated that the nucleophilic attack of the sulfonimidamide by an O-acyloxypyridinium cation intermediate could be the enantio-determining step, based on kinetic order analysis. rsc.org This suggests that for cholesteryl chloroformate reactions with nucleophiles, the attack of the nucleophile on the carbonyl carbon of the chloroformate group is likely a critical step influencing the reaction rate.

Stereochemical Analysis and Racemization Experiments

Stereochemical analysis is vital for understanding how the spatial arrangement of atoms changes during a reaction, particularly when dealing with chiral molecules like cholesteryl chloroformate, which possesses multiple defined stereocenters. angenechemical.comuni.lu Racemization experiments, which study the loss of optical activity in a chiral substance, can provide information about the stability of stereocenters and the potential for interconversion between enantiomers or diastereomers under reaction conditions. acs.orgnih.gov

Cholesteryl chloroformate itself has a specific optical activity ([α]²⁷/D -28°, c = 2 in chloroform), indicating its chirality. sigmaaldrich.com Reactions involving the stereocenter at the 3-position, where the chloroformate group is attached, are of particular interest. While direct studies on the racemization of cholesteryl chloroformate during its reactions were not prominently featured, research on other chiral molecules and cholesterol derivatives offers relevant context. For example, studies on the racemization of a biquinolyl derivative showed that its configurational stability was dependent on solvent polarity and temperature. acs.org Another study discussed the enzymatic resolution of a cholesterol ester, noting that the diol product showed submaximal enantiomeric excess due to moderate configurational stability. acs.org These examples underscore the importance of considering potential racemization or epimerization, especially at elevated temperatures or in the presence of certain reagents, when performing reactions with cholesteryl chloroformate.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species formed during a multi-step reaction that exist for a longer duration than transition states and can sometimes be detected or isolated. solubilityofthings.com Identifying and characterizing these intermediates provides crucial evidence for the proposed reaction mechanism.

In the context of cholesteryl chloroformate chemistry, intermediates can form depending on the reaction conditions and the nature of the attacking nucleophile. For instance, in the synthesis of cholesteryl-4-nitrophenolate from cholesteryl chloroformate and 4-nitrophenol (B140041) catalyzed by triethylamine (B128534), cholesteryl-4-nitrophenolate is an isolable intermediate that is subsequently used in further reactions. mdpi.comresearchgate.net This highlights how activated esters can serve as intermediates in the transfer of the cholesteryl carbonate group.

Another type of intermediate can be envisioned in nucleophilic substitution reactions. For example, in the reaction of chloroformates with amines, a zwitterionic tetrahedral intermediate could be formed by the attack of the amine nitrogen on the carbonyl carbon, followed by the departure of the chloride ion. While not specifically detailed for cholesteryl chloroformate in the search results, the formation of such intermediates is common in acyl transfer reactions involving chloroformates. Studies on the theoretical approach to the substitution reaction mechanism involving the conversion of cholesterol to cholesteryl chloride suggested the formation of two chlorosulfite ester molecules as intermediates. sigmaaldrich.com This indicates that intermediate formation is a key aspect of reactions involving the cholesterol backbone and related functional groups.

Influence of Catalysis on Cholesteryl Chloroformate Reactivity

Catalysts play a significant role in influencing the rate and selectivity of chemical reactions by providing alternative reaction pathways with lower activation energies. nih.gov The reactivity of cholesteryl chloroformate can be significantly affected by the presence of various catalysts, particularly in nucleophilic substitution and polymerization reactions.

Organic bases like triethylamine (TEA) and pyridine (B92270) are commonly used as acid scavengers and catalysts in reactions involving cholesteryl chloroformate, such as the formation of carbamates and esters. iosrjournals.orgmdpi.comresearchgate.net These bases can neutralize the HCl released during the reaction, driving the equilibrium towards product formation. mdpi.com For example, TEA was used as a catalyst and proton scavenger in the synthesis of cholesteryl-4-nitrophenolate from cholesteryl chloroformate and 4-nitrophenol. mdpi.comresearchgate.net Pyridine has also been employed as an acid acceptor in the preparation of cholesteryl carbamates from cholesteryl chloroformate and amine derivatives. researchgate.net

In some cases, more specific catalysts are used to achieve particular outcomes, such as in polymerization reactions. Cholesteryl chloroformate has been shown to act as an initiator in the polymerization of methyl methacrylate (B99206). fishersci.de While the detailed mechanism of initiation wasn't provided, this indicates that cholesteryl chloroformate can participate in catalytic processes beyond simple nucleophilic substitutions.

The use of catalysts can also influence the stereochemical outcome of reactions. Although not specifically demonstrated for cholesteryl chloroformate, chiral catalysts are known to induce enantioselectivity in reactions involving prochiral or racemic substrates. rsc.orgresearchgate.net

Electronic Structure and Molecular Orbital Analysis in Reactivity

Understanding the electronic structure of cholesteryl chloroformate provides insights into its reactivity and how it interacts with other molecules. Molecular orbital theory, particularly the analysis of frontier molecular orbitals (FMOs), is a powerful tool for this purpose. joaquinbarroso.com

Frontier Molecular Orbitals (FMO) and HOMO-LUMO Gap Energetics

Frontier Molecular Orbital theory posits that the reactivity of molecules is largely determined by the interaction between the highest occupied molecular orbital (HOMO) of one molecule (acting as an electron donor) and the lowest unoccupied molecular orbital (LUMO) of another molecule (acting as an electron acceptor). joaquinbarroso.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's reactivity and stability. joaquinbarroso.commalayajournal.orgschrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electrons to be transferred or excited. malayajournal.org

Theoretical calculations have been performed to analyze the molecular parameters and electronic structure of cholesteryl chloroformate. Using semi-empirical methods, the HOMO-LUMO gap for cholesteryl chloroformate has been calculated. researchgate.net One study reported a large HOMO-LUMO gap of 9.000 eV for cholesteryl chloroformate under non-solvent conditions, suggesting low light absorption capability. researchgate.net In contrast, a related activated ester, cholesteryl-4-nitrophenolate, showed a significantly smaller HOMO-LUMO gap of 0.134 eV, indicating different electronic properties and potentially more controllable reactivity. researchgate.net

Analysis of molecular electrostatic potential (MEP) surfaces can also provide insights into the electron density distribution and potential reactive sites on the molecule. researchgate.netmalayajournal.orgresearchgate.net Regions of high electron density (red) are typically susceptible to electrophilic attack, while regions of low electron density (blue) are prone to nucleophilic attack. researchgate.netmalayajournal.org For cholesteryl chloroformate, the carbonyl carbon of the chloroformate group is expected to be an electrophilic center due to the electron-withdrawing effects of the oxygen and chlorine atoms, making it a primary site for nucleophilic attack. iosrjournals.org

The calculated local electron density on the carbonyl group can be used to assess its electrophilicity and thus its reactivity towards nucleophiles. mdpi.com Comparing the electron density on the carbonyl carbon of cholesteryl chloroformate with that of other related compounds, such as cholesteryl-4-nitrophenolate, can help explain differences in their reactivity. mdpi.com

Data Tables

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₅ClO₂ | chemwhat.com |

| Molecular Weight | 449.11 g/mol | chemwhat.com |

| Melting Point | 115–117 °C | chemwhat.comangenechemical.com |

| Optical Activity ([α]²⁷/D) | -28° (c = 2 in chloroform) | sigmaaldrich.com |

| HOMO-LUMO Gap (calculated) | 9.000 eV (non-solvent) | researchgate.net |

| Heat of Formation (calculated) | 98.164 Kcal/mol (non-solvent) | researchgate.net |

Analysis of Electron Transfer and Donor-Acceptor Interactions

While the primary reactivity of cholesteryl chloroformate involves nucleophilic substitution, electron transfer and donor-acceptor interactions can play a role in certain reaction contexts, particularly when it interacts with species capable of donating electron density or participating in charge-transfer complexes. Electron transfer mechanisms in chemical reactions involve the movement of an electron from a donor species to an acceptor species. nih.gov Donor-acceptor interactions, also known as charge-transfer interactions, involve an attractive force between a molecule with a relatively easily removed electron (the donor) and a molecule with a strong affinity for electrons (the acceptor). researchgate.net

In the context of cholesteryl chloroformate, its electrophilic nature suggests it could potentially act as an electron acceptor in interactions with electron-rich species. Studies on electron transfer mechanisms often analyze the electronic coupling between donor and acceptor molecules and the reorganization energy required for the electron transfer to occur. nih.gov The formation of noncovalent complexes through hydrogen bonding between a substrate and a proton donor/acceptor prior to charge transfer has been recognized as important in some processes, such as photocatalyzed reactions. acs.orgacs.org While direct studies specifically detailing electron transfer or donor-acceptor interactions involving cholesteryl chloroformate as a primary mechanistic pathway are not extensively highlighted in the provided search results, the general principles of these interactions in organic reactions involving electrophilic compounds and nucleophiles or electron-rich systems are relevant.

Impact of Substituent Effects and Solvent Environment on Reaction Mechanisms

The reactivity and reaction mechanisms involving cholesteryl chloroformate can be significantly influenced by substituent effects on the reacting nucleophile or co-reactants, as well as the surrounding solvent environment.

Substituent effects can alter the nucleophilicity of the attacking species or influence the stability of intermediates and transition states. For instance, the reaction of cholesteryl chloroformate with substituted thioureas involves nucleophilic attack by either the sulfur or nitrogen atom of the thiourea (B124793). iosrjournals.org The nature and position of substituents on the thiourea molecule can impact which atom acts as the primary nucleophile and can affect the reaction rate and yield. Variations in melting points observed among cholesterol thiocarbamate derivatives bearing different substituents (e.g., trifluoromethyl, trichloro, and trimethyl) highlight the significant impact of these groups on the physical properties, which are a consequence of the altered molecular interactions and potentially different reaction efficiencies during synthesis. iosrjournals.org

The solvent environment plays a crucial role in chemical reactions by influencing solubility, stabilizing reactants, transition states, and products, and affecting the rate and pathway of the reaction. Cholesteryl chloroformate is soluble in organic solvents. nih.govepa.gov Its reactions are often carried out in organic solvents such as dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF). nih.govajol.infomdpi.com The polarity and other properties of the solvent can affect the nucleophilic substitution reactions it undergoes. For example, the synthesis of cholesteryl-4-nitrophenolate from cholesteryl chloroformate was performed in a mixture of DMSO and THF, followed by reaction with doxorubicin (B1662922) in the same solvent system. mdpi.com The choice of solvent can influence the reaction kinetics and the efficiency of product formation and purification.

Chloroformates, in general, are known to hydrolyze in water, with lower molecular weight chloroformates hydrolyzing more rapidly than higher and aromatic ones. nih.govepa.gov While cholesteryl chloroformate is a higher molecular weight chloroformate, the presence of moisture in the solvent can lead to hydrolysis, producing cholesterol, carbon dioxide, and hydrogen chloride. nih.govmdpi.com The highly reactive nature of cholesteryl chloroformate and its sensitivity to moisture underscore the importance of using dry solvents and controlled conditions in its reactions. mdpi.com

Data related to the impact of specific substituents on reaction rates or detailed kinetic studies exploring solvent effects on cholesteryl chloroformate reactions were not explicitly provided in a format suitable for direct tabular presentation within the search results. However, the 언급 of varying melting points based on substituents in thiourea derivatives iosrjournals.org and the use of specific solvent systems for different reactions nih.govajol.infomdpi.com implicitly demonstrate the influence of these factors on the outcome of reactions involving cholesteryl chloroformate.

Molecular Interactions and Biochemical Pathway Investigations Preclinical and in Vitro Focus

Interactions within Cellular and Supramolecular Systems

The ability of cholesteryl chloroformate to influence the organization of molecules in solution and within biological mimics is a key area of study. Its incorporation into larger structures can significantly alter their self-assembly characteristics and interactions with biological components.

Molecular Interactions in Self-Assembled Systems

Cholesteryl chloroformate is frequently utilized to hydrophobically modify other molecules, such as polymers or oligosaccharides, thereby enabling or enhancing their ability to self-assemble into structures like micelles and liposomes. These self-assembled systems are of interest for various applications, including the encapsulation and delivery of other molecules. The formation of such structures is a result of the interplay between the hydrophobic and hydrophilic portions of the modified molecules in an aqueous environment. Block copolymers, for instance, are known to self-assemble into various nanoscale periodic patterns, including micelles, when dissolved in selective solvents cam.ac.ukconicet.gov.ar. The morphology of these self-assembled structures is influenced by factors such as the length of the blocks, concentration, thermodynamic compatibility between blocks and solvent, and temperature conicet.gov.ar. While direct studies on the self-assembly of cholesteryl chloroformate alone into micelles are less commonly reported due to its primary use as a modifying agent, its cholesterol moiety contributes significantly to the hydrophobic driving force when conjugated to other molecules, facilitating their aggregation in aqueous media.

Critical Micelle Concentration Studies for Self-Assembly Efficiency

The Critical Micelle Concentration (CMC) is a fundamental property of amphiphilic molecules and their conjugates that describes the concentration above which they begin to form micelles locusingredients.comnepjol.info. For systems incorporating cholesteryl chloroformate, the CMC is a crucial parameter indicating the efficiency of self-assembly. A lower CMC generally suggests a greater propensity for micelle formation at lower concentrations. Studies investigating self-assembled systems formed by molecules modified with cholesterol derivatives, including those potentially utilizing cholesteryl chloroformate in their synthesis, often characterize the CMC of the resulting conjugate. For example, a study on a paclitaxel-loaded N-octyl-O-sulfate chitosan (B1678972) micellar system, where a hydrophobic modification was performed, determined the CMC of the modified chitosan cpu.edu.cn. The CMC is typically determined by observing a break in the plot of surface tension versus surfactant concentration nepjol.infoput.ac.ir. The concentration at which micelles form is the CMC, and this concentration also corresponds to the point of greatest surface tension reduction locusingredients.com. While specific CMC values for conjugates synthesized directly from cholesteryl chloroformate are dependent on the nature of the conjugated molecule, the principle of CMC determination is broadly applied to assess the self-assembly behavior of these cholesterol-modified systems.

Ligand Binding and Molecular Flexibility in Biological Contexts

In biological contexts, the interactions of cholesteryl chloroformate, particularly when incorporated into delivery systems like liposomes or nanoparticles, involve ligand binding and are influenced by molecular flexibility. These systems are designed to interact with biological membranes or specific cellular targets, and the incorporated cholesteryl moiety can play a role in these interactions. For instance, lipid-based nanocarriers, which can be formulated using cholesterol derivatives, are studied for their ability to deliver drugs and interact with biological barriers like the blood-brain barrier semanticscholar.org. The interaction between the carrier and the target molecule or membrane can be modeled using binding models semanticscholar.orgsemmelweis.hu. Studies have investigated the binding of encapsulated drugs to the liposomal structure, indicating secondary interactions between the drug molecule and the components of the liposome (B1194612) membrane semanticscholar.orgsemmelweis.hu. The flexibility of the molecules within these self-assembled structures, including the cholesterol derivatives, can influence the stability of the carrier and the presentation of any targeting ligands on the surface, thereby affecting binding efficiency and cellular uptake. Cholesterol-conjugated PEGylated PAMAM, for example, has shown strong binding ability with taxoids, highlighting the role of the cholesterol conjugate in ligand interactions sigmaaldrich.comsigmaaldrich.com.

Chemical Biology Approaches to Deciphering Biological Processes

Cholesteryl chloroformate serves as a valuable tool in chemical biology for modifying biomolecules and creating novel constructs to probe or manipulate biological processes. Its reactive chloroformate group allows for conjugation to molecules containing hydroxyl or amine groups, enabling the synthesis of cholesterol-tagged biomolecules or the creation of lipid-based delivery vehicles.

Development and Application of Chemical Probes and Tools for Biological Manipulation

Cholesteryl chloroformate is utilized in the development of chemical probes and tools. By conjugating cholesterol to various molecules, researchers can create constructs with altered localization, enhanced membrane interactions, or the ability to track biological processes. For example, cholesterol-based compounds have been explored for their use in tuning the fluorescent properties of organogels, which could potentially be applied as bioprobes sigmaaldrich.com. The incorporation of a cholesterol moiety can facilitate the interaction of a probe with lipid-rich environments within cells or membranes, influencing its distribution and activity. Furthermore, cholesteryl chloroformate is used in the synthesis of modified polymers for drug and gene delivery, acting as a tool to create carriers that can interact with and enter cells broadpharm.com. These modified materials can be considered chemical tools for manipulating cellular processes by delivering therapeutic or genetic cargo.

Integration with Biochemical Pathways Research

Chemical Epigenetics and Protein-Protein Interaction Research (Preclinical and In Vitro Focus)

No specific data or research findings for the chemical compound C28H45ClO2 within the scope of chemical epigenetics and protein-protein interaction research in preclinical and in vitro settings were identified in the conducted search.

Advanced Analytical and Spectroscopic Characterization Techniques

Surface and Interfacial Property Analysis Surface and interfacial properties describe the characteristics of a material's outermost layer and its behavior at interfacesbroadpharm.com. These properties are distinct from the bulk material and play a significant role in how a material interacts with its environment and other substances. Techniques for surface analysis probe the surface using various methods, such as bombarding the sample with energized particles or photons and analyzing the emitted speciesbroadpharm.com.

For this compound, which exhibits liquid crystalline behavior and is used in applications involving self-assembly and modification of surfaces , understanding its surface properties is important. Inverse gas chromatography has been used to determine that cholesteryl chloroformate exhibits a basic surface character with exothermic adsorption properties . This technique involves analyzing the interaction of probe molecules in the gas phase with the surface of the material . Surface analysis techniques can provide information on elemental composition, chemical state, and the arrangement of molecules at the surface. While detailed surface analysis data for this compound using other techniques like X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) were not found in the provided results, these methods are commonly applied to characterize the surface chemistry and morphology of organic compounds and films broadpharm.com.

Inverse Gas Chromatography (IGC) for Surface Energy and Acid-Base Characterization

Inverse Gas Chromatography (IGC) is a powerful technique utilized to investigate the surface properties of solid materials, including polymers and liquid crystals, at infinite dilution. researchgate.netresearchgate.net This method provides quantitative information regarding surface energy, surface dispersion energy, and surface acidity and alkalinity. researchgate.net

Studies employing IGC have characterized the surface properties of Cholesteryl chloroformate liquid crystal. researchgate.netresearchgate.net These investigations aimed to understand its ability to separate isomer series and determine its surface characteristics. researchgate.netresearchgate.net The technique revealed that Cholesteryl chloroformate exhibits a basic surface character. The surface acidity-basicity can be quantified using IGC-derived Ka/Kb ratios.

Research findings from IGC studies on Cholesteryl chloroformate include the plotting of retention diagrams for selected solvents across a temperature range of 308.2 to 333.2 K. researchgate.net Furthermore, the selectivity coefficients (α) for structural isomers were determined using the IGC method at infinite dilution. researchgate.net This highlights the capability of IGC to assess the selective interaction potential of the material. The dispersive component of the surface free energy and the specific free energy, enthalpy, and entropy of adsorption of polar probes can also be determined using IGC. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Advanced Computational Modeling Approaches

Advanced computational modeling approaches encompass a range of sophisticated techniques that go beyond basic simulations to tackle complex chemical problems. These methods often leverage significant computing power to explore vast chemical spaces, predict molecular properties with higher accuracy, and design novel molecules with tailored characteristics. For a molecule with the complexity of C28H45ClO2, which has been associated with potential biological activities, these advanced techniques offer avenues for deeper investigation and potential discovery.

High-Throughput Computational Screening and Virtual Library Design

High-throughput computational screening (HTCS) involves the rapid in silico evaluation of large libraries of chemical compounds to identify potential candidates with desired properties or activities. This approach significantly accelerates the initial stages of discovery pipelines compared to traditional experimental screening methods. HTCS relies on computational models that can quickly estimate properties such as binding affinity to a target, solubility, or predicted biological activity.

Virtual library design, often coupled with HTCS, focuses on creating diverse collections of theoretical molecular structures that can be computationally screened. These libraries can be designed based on known scaffolds, reaction enumeration, or by exploring chemical space around a molecule of interest, such as this compound. By computationally generating and screening vast numbers of potential analogs or related structures, researchers can identify promising candidates for synthesis and experimental testing.

While specific data tables or detailed research findings on the HTCS or virtual library design explicitly applied to this compound were not found in the provided context, the methodology is directly applicable. For instance, a virtual library based on the cholesteryl scaffold of this compound could be designed. This library could include variations in the functional group attached to the cholesterol core or modifications to the steroid structure itself. HTCS could then be employed to computationally screen this library for molecules predicted to possess enhanced anti-microbial, anti-inflammatory, or anti-oxidant properties, based on computational models trained on relevant data.

The general process involves:

Defining the desired properties or biological targets.

Creating or selecting a diverse virtual library of compounds.

Using computational models (e.g., docking simulations, quantitative structure-activity relationship (QSAR) models) to predict the properties of each compound in the library.

Ranking and selecting the most promising candidates for further investigation.

This computational approach allows for the exploration of a much larger chemical space than is feasible experimentally, increasing the chances of discovering novel active compounds.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques is revolutionizing molecular design and discovery. AI/ML models can learn complex relationships between molecular structures and their properties from large datasets, enabling the prediction of properties for new or untested compounds with remarkable accuracy and speed.

In the context of molecular design, AI/ML is used for several purposes:

Property Prediction: Predicting various chemical, physical, or biological properties of molecules (e.g., activity, toxicity, solubility).

Generative Models: Creating novel molecular structures with desired properties using algorithms like generative adversarial networks (GANs) or variational autoencoders (VAEs).

De Novo Design: Designing molecules from scratch based on specific criteria.

Synthesis Prediction: Predicting feasible synthetic routes for newly designed molecules.

For a compound like this compound, AI/ML could be integrated into the molecular design process in several ways. For example, ML models could be trained on existing data of cholesterol derivatives and their properties to predict how modifications to the this compound structure might impact its reported anti-microbial, anti-inflammatory, or anti-oxidant activities. Generative AI models could then be used to propose new molecular structures structurally related to this compound but optimized for enhanced efficacy or other desirable characteristics.

The application of AI/ML in molecular design typically involves:

Collecting and curating relevant data on molecular structures and properties.

Selecting appropriate molecular representations (e.g., SMILES, molecular graphs).

Choosing and training suitable AI/ML models (e.g., deep learning, reinforcement learning).

Using the trained models to predict properties of new molecules or generate novel structures.

Iteratively refining the models and designs based on computational or experimental feedback.

This integration of AI/ML allows for a more intelligent and efficient exploration of chemical space, potentially leading to the discovery of novel compounds with improved properties compared to those identified through traditional methods. While specific AI/ML applications directly focused on the design or study of this compound were not found in the provided search results, the principles of AI/ML-driven molecular design are broadly applicable to compounds of this nature.

Structure Activity Relationship Sar Modeling in Chemical Biology

Principles and Methodologies of Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational method that builds upon SAR by establishing a mathematical relationship between the chemical structure of a molecule and its biological activity. patsnap.comontosight.aineovarsity.orgtaylorandfrancis.comijnrd.orgnih.gov This approach seeks to quantitatively correlate structural and biological properties of compounds. QSAR models are typically regression or classification models that relate a set of "predictor" variables, consisting of physicochemical properties or theoretical molecular descriptors, to a response variable representing biological activity or a chemical property. patsnap.comtaylorandfrancis.comslideshare.net

Correlation of Chemical Structure with Molecular Activity and Properties

The core principle of QSAR is the assumption that the biological activity of a molecule is a function of its chemical structure. acs.org By analyzing datasets of compounds with known activities, QSAR models identify patterns between chemical structures and biological activity, enabling predictions for new compounds. ijnrd.org This involves transforming chemical structures into numerical descriptors that capture various properties of the molecule. ijpsr.com The correlation between these descriptors and experimental activities is then studied using statistical analyses. slideshare.net QSAR models first summarize a supposed relationship between chemical structures and biological activity in a dataset and then predict the activities of new chemicals. patsnap.com Related terms include quantitative structure-property relationships (QSPR) when a chemical property is modeled as the response variable. patsnap.commlsu.ac.in

Application of Physicochemical Descriptors (e.g., Lipophilicity, Electronic Parameters, Steric Factors)

Physicochemical descriptors are quantitative descriptions of a molecule's chemical structure that are used in QSAR models. neovarsity.org These descriptors capture aspects such as hydrophobicity, electronic distribution, and molecular geometry. neovarsity.org Commonly used physicochemical properties in QSAR include lipophilic parameters, electronic parameters, and steric factors. nih.govscienceforecastoa.comtandfonline.com

Lipophilicity: This is a crucial property that influences a drug's ability to cross biological membranes. researchgate.net Parameters like the partition coefficient (log P) and the hydrophobic constant (π) are used to quantify lipophilicity. nih.govtandfonline.comresearchgate.netmdpi.com Log P represents the ratio of a compound's concentration in an organic phase (like octanol) to its concentration in an aqueous phase at equilibrium. tandfonline.comresearchgate.net

Electronic Parameters: The distribution of electrons within a molecule significantly impacts its activity and distribution. Electronic parameters, such as Hammett constants (σ), are used to describe the electronic effects of substituents. nih.govtandfonline.commdpi.com

Steric Factors: These parameters account for the size and shape of a molecule or its substituents, which can influence binding to a target site. nih.govtandfonline.com Examples include Taft's constant (Es), molar refractivity, and Verloop steric parameters. nih.govtandfonline.com Topological indices, which describe molecular connectivity and branching, also fall under structural descriptors related to steric effects. embl.orgnih.gov

These descriptors are often determined computationally. scienceforecastoa.com

Computational Approaches to SAR Modeling

Computational methods are integral to SAR analysis and play a crucial role in active molecule identification and optimization. frontiersin.org These approaches utilize statistical and computational models to quantify the relationship between chemical structure and biological activity. ontosight.ai

Statistical and Expert-Based Structural Alert Identification

Computational SAR models can employ statistical methods to identify structural features associated with a specific activity. nih.govlhasalimited.org Structural alerts are defined as molecular fragments or substructures hypothesized to be responsible for a biological activity based on a structural rule. fda.gov Statistical applications can automatically identify and extract chemical fragments related to a specific activity. nih.govlhasalimited.org Expert-based systems also utilize predefined structural rules derived from expert knowledge to predict potential hazards or activities in new molecules. fda.govrsc.orgmdpi.com These approaches can be used to screen large datasets to prioritize chemicals showing an activity of interest. embl.org

Predictive Modeling for Structure-Property Relationships (e.g., non-pharmacological properties, mechanistic insights)

Predictive modeling in SAR aims to forecast the biological activity or properties of new compounds based on their molecular structures. wikipedia.orgontosight.aiijnrd.orgigi-global.com This involves developing mathematical models that correlate molecular descriptors with observed properties. igi-global.comfishersci.pt QSAR models can predict various properties, including physicochemical, biological, and environmental endpoints. ijnrd.org

Different statistical and machine learning techniques are used to build these predictive models, such as linear regression, multiple linear regression (MLR), partial least squares (PLS) regression, artificial neural networks (ANN), and support vector machines (SVM). ontosight.aitaylorandfrancis.comijnrd.orgslideshare.netnih.govsigmaaldrich.com These models can be linear or non-linear, depending on the complexity of the structure-activity relationship. taylorandfrancis.comijnrd.org

Beyond predicting biological activity, predictive modeling can also provide insights into the mechanism of action by identifying which chemical properties contribute most significantly to the observed effects. mdpi.comfishersci.pt This interpretability depends on the selected descriptors and the applied modeling techniques. fishersci.pt Predictive models are valuable for prioritizing promising candidates and optimizing their structure for improved properties. wikipedia.orgontosight.aiijnrd.org

Rational Design of Cholesteryl Chloroformate Analogs

C28H45ClO2 is known as Cholesteryl Chloroformate. acs.orgnih.govlew.ropsu.edu It is a cholesterol-derived compound featuring a reactive chloroformate group at the 3β-position of the sterol backbone. acs.org Cholesteryl chloroformate has been used as a reagent in the synthesis of cholesteryl derivatives, for example, in reactions with thiophenoxythiophenol to prepare diphenyl-thioether alcanoates. nih.gov It has also been used in coupling reactions to link steroid hemisuccinates or oximes to protein carriers. mdpi.com

The rational design of Cholesteryl Chloroformate analogs would involve applying the principles and methodologies of SAR and QSAR discussed in the preceding sections to understand how modifications to its structure affect specific properties or activities. Given the structure of Cholesteryl Chloroformate, potential areas for structural modification and subsequent SAR/QSAR analysis could include:

Modifications to the chloroformate group: Altering or replacing the chloroformate moiety could significantly impact reactivity, stability, and interaction with biological systems. SAR studies would explore how different leaving groups or functionalizations at this position influence the desired endpoint.

Modifications to the alkyl tail: Changes to the length or branching of the alkyl chain at the 17-position could affect lipophilicity and steric interactions. SAR would investigate the optimal characteristics of this tail for the desired activity.

Conjugation with other moieties: Cholesteryl chloroformate's reactive chloroformate group makes it a useful intermediate for conjugating the cholesterol core to other molecules, such as amines or alcohols, forming carbamates or carbonate esters. acs.org Rational design could involve synthesizing libraries of conjugates with varying attached groups and using SAR/QSAR to understand how the nature of the conjugated molecule influences the properties of the resulting analog. Steroid bioconjugates, in general, have been explored to improve properties like lipophilicity, stability, and target specificity. acs.org

For any specific biological or chemical property of interest for Cholesteryl Chloroformate or its analogs, a QSAR study would involve:

Synthesizing a series of analogs with systematic structural variations.

Measuring the relevant activity or property for each analog.

Calculating molecular descriptors for each compound, including physicochemical parameters like log P, electronic descriptors, and steric parameters.

Developing a statistical model that correlates the molecular descriptors with the measured activity or property.

Validating the model to ensure its predictive power. slideshare.netmdpi.comfishersci.pt

Emerging Research Frontiers and Future Directions

Interdisciplinary Research at the Chemistry-Biology Interface

Research at the interface of chemistry and biology leverages the tools and principles of chemistry to address complex biological questions. umass.edu Cholesteryl chloroformate plays a role in this interdisciplinary space, particularly in the design and synthesis of molecules with biological relevance. nih.gov The hydrophobic nature of the cholesterol moiety makes it suitable for incorporation into lipid systems, which are fundamental in biological structures and processes.

Advancing Chemical Methods for Biological Problem Solving

Cholesteryl chloroformate is utilized in advancing chemical methods aimed at solving biological problems, primarily through its application in synthesizing modified biomolecules and delivery systems. For instance, it has been employed to synthesize cholesterol-based thiourea (B124793) derivatives, exploring the potential biological activities of these new compounds. iosrjournals.org The reactive chloroformate group allows for the facile conjugation of cholesterol to various molecules, creating amphipathic structures that can interact with biological membranes or form self-assemblies like micelles and liposomes. nih.gov This functionalization is crucial for developing novel drug delivery systems and tools for biochemical synthesis. The synthesis of stable cholesteryl–polyethylene glycol–peptide conjugates, for example, utilizes cholesteryl chloroformate derivatives as intermediates to create well-defined structures with potential in drug delivery and membrane imaging. acs.org

Translational Research Bridging Fundamental Chemistry to Applied Chemical Biology

Translational research in chemical biology seeks to bridge fundamental chemical discoveries with applied biological and biomedical applications. Cholesteryl chloroformate contributes to this by serving as a building block for creating functional molecules with therapeutic or diagnostic potential. Its use in preparing hydrophobized chitosan (B1678972) oligosaccharides highlights its role in developing efficient gene carriers, a key area in gene therapy. fishersci.com Furthermore, the synthesis of cholesterol-modified lignin (B12514952) nanoparticles for the delivery of hydrophobic drugs like folic acid demonstrates the translation of chemical modification strategies to create biocompatible drug delivery systems with potential pH-responsive release properties. researchgate.net The development of cationic lipids derived from cholesterol chloroformate for the efficient delivery of nucleic acids into eukaryotic cells also exemplifies this translational effort, aiming to improve transfection efficiency with minimal cytotoxicity for gene therapy applications. mdpi.com

Innovations in Cholesteryl Chloroformate-Related Synthetic Chemistry

Innovations in the synthetic chemistry involving cholesteryl chloroformate focus on developing new methodologies for its preparation and its use as a reagent in the synthesis of complex molecules and materials.

Development of Sustainable and Green Synthetic Protocols

While specific "green" synthetic protocols solely focused on the production of cholesteryl chloroformate itself are not extensively detailed in the provided snippets, its use in the modification of natural polymers like lignin points towards more sustainable approaches in creating biomaterials. researchgate.net The reaction of kraft lignin with cholesteryl chloroformate to produce hydrophobic modified lignin, which can then form nanoparticles, represents an avenue in green chemistry by utilizing a renewable resource (lignin) for the development of new materials with applications in drug delivery. researchgate.net The search for more controllable and safer alternatives to cholesteryl chloroformate, such as cholesteryl-4-nitrophenolate, also reflects a move towards improved synthetic practices by avoiding the emission of toxic byproducts like HCl. mdpi.compreprints.org

Exploration of Novel Catalytic Transformations for Complex Molecules

Cholesteryl chloroformate and its derivatives are involved in the exploration of novel catalytic transformations, particularly in the synthesis of complex structures. For instance, cholesteryl chloroformate has been used in the synthesis of cholesterol-based thiourea derivatives through reactions involving nucleophilic substitution, which can be influenced by catalytic conditions. iosrjournals.org Furthermore, related cholesterol derivatives have been synthesized using cross-coupling chemistry catalyzed by palladium complexes, indicating the application of transition metal catalysis in modifying the cholesterol scaffold to create novel esters with potential biological activity. scirp.org The use of organocatalysts like triethylamine (B128534) in reactions involving cholesteryl chloroformate derivatives, such as the preparation of cholesteryl-4-nitrophenolate, also demonstrates the exploration of different catalytic systems in these synthetic pathways. preprints.orgresearchgate.net Cholesteryl chloroformate has also been utilized in cobalt(I)-catalyzed cycloaddition reactions for the synthesis of complex polycyclic structures, highlighting its role in the development of new catalytic methodologies for accessing diverse molecular scaffolds. mdpi.com

Advancements in Computational and Theoretical Frameworks

Computational and theoretical frameworks are increasingly applied to understand the properties and reactivity of molecules like cholesteryl chloroformate and its derivatives, guiding experimental research and predicting molecular behavior. Semi-empirical theoretical calculations have been used to compare the molecular parameters, electrostatic potential, and local electron density of carbonyl groups in cholesteryl chloroformate and alternative acylating agents like cholesteryl-4-nitrophenolate. mdpi.compreprints.org These calculations provide insights into the reactivity and thermodynamic stability of these compounds, aiding in the selection of more suitable reagents for specific synthetic transformations. mdpi.compreprints.org Such computational studies contribute to a deeper understanding of the chemical properties that govern the reactions and applications of cholesteryl chloroformate in various fields, including drug delivery and materials science. mdpi.com

Next-Generation Molecular Modeling Capabilities

Molecular modeling plays a crucial role in understanding the behavior, interactions, and properties of chemical compounds at an atomic and molecular level. For a molecule like Cholesteryl chloroformate, with its complex steroid structure and reactive chloroformate group, molecular modeling could provide insights into its conformational preferences, interactions with other molecules (such as lipids in biological membranes or polymers), and potential reaction pathways. Next-generation molecular modeling capabilities, which include more sophisticated force fields, enhanced sampling techniques, and the ability to simulate larger and more complex systems over longer timescales, could offer deeper understanding. While the general application of these advanced modeling techniques across chemistry is growing, specific published research applying next-generation molecular modeling capabilities directly to Cholesteryl chloroformate was not identified in the analyzed search results. The application of these techniques could potentially predict its behavior in different environments, such as its incorporation into lipid bilayers or its interaction with specific proteins, which could be valuable for drug delivery or biomaterial design.

Harnessing Quantum Computing for Chemical Discovery

Quantum computing is an emerging field with the potential to revolutionize computational chemistry by enabling calculations that are intractable for even the most powerful classical computers youtube.comquantinuum.com. Specifically, quantum algorithms are being developed to accurately simulate the electronic structure of molecules, predict reaction rates, and explore potential energy surfaces github.ioarxiv.org. These capabilities are particularly relevant for understanding complex chemical transformations and the behavior of molecules in various states. While the field of quantum chemistry on quantum computers is advancing rapidly, with applications being explored for various molecules , specific published research harnessing quantum computing for studies focused on Cholesteryl chloroformate was not identified in the analyzed search results. The complex electronic structure of a molecule like Cholesteryl chloroformate presents a challenging but potentially rewarding target for future quantum computing applications in chemical discovery, potentially offering unprecedented accuracy in predicting its properties and reactivity.

Strategic Development in Advanced In Vitro and Ex Vivo Models

Advanced in vitro and ex vivo models are becoming increasingly sophisticated, aiming to better recapitulate the complex biological environments found in vivo nih.govamazonaws.com. These models offer advantages in terms of control, accessibility for mechanistic studies, and ethical considerations compared to in vivo animal models. For compounds like Cholesteryl chloroformate, which may be explored for biological applications or found in natural extracts with potential bioactivity, these models are essential for investigating their effects and mechanisms of action.

Q & A

Q. What are the established methods for synthesizing cholesteryl chloroformate, and how can purity be validated?

Cholesteryl chloroformate is typically synthesized via the reaction of cholesterol with phosgene or chloroformic acid derivatives under anhydrous conditions. Key steps include:

- Esterification : Cholesterol reacts with excess chloroformic acid in the presence of a base (e.g., pyridine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform/ethanol mixtures is used to achieve ≥97% purity .

- Validation : Purity is confirmed by HPLC (retention time comparison) and <sup>1</sup>H/<sup>13</sup>C NMR (characteristic peaks: δ 4.6 ppm for –OCOCl, δ 5.3 ppm for cholesterol’s double bond) .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?

Literature reports minor variations in melting points (115–118°C) and molecular weights (449.11–449.12 g/mol). To resolve discrepancies:

Q. What analytical techniques are critical for characterizing cholesteryl chloroformate in lipid-based drug delivery systems?

- FTIR : Confirm carbonyl (C=O, ~1770 cm<sup>-1</sup>) and chloroformate (C–O–Cl, ~750 cm<sup>-1</sup>) groups .

- Mass spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]<sup>+</sup> at m/z 450.1 .

- Dynamic light scattering (DLS) : Used to monitor nanoparticle size and stability when the compound is incorporated into liposomes .

Advanced Research Questions

Q. How can cholesteryl chloroformate’s hydrolytic instability be managed in aqueous experimental systems?

The compound hydrolyzes slowly in water to form cholesteryl carbonate. To mitigate this:

- Controlled environments : Conduct experiments under inert atmospheres (argon/glovebox) and use anhydrous solvents (e.g., THF, DMF) .

- Kinetic studies : Monitor hydrolysis rates via UV-Vis (absorbance at 260 nm) or <sup>1</sup>H NMR (disappearance of –OCOCl peak) to optimize reaction windows .

- Stabilization strategies : Encapsulate the compound in PEGylated liposomes to delay hydrolysis in biological assays .

Q. What experimental designs are recommended for studying cholesteryl chloroformate’s role in reverse cholesterol transport (RCT)?

- In vitro models : Use SR-BI-transfected HEK293 cells to quantify cholesterol efflux via radiolabeled [<sup>3</sup>H]-cholesterol assays. Compare efflux rates with/without cholesteryl chloroformate treatment .

- Data normalization : Express results as % efflux relative to apoA-I controls to account for plate-to-plate variability .

- Contradiction analysis : If results conflict with literature, verify receptor expression (Western blot) and compound purity (HPLC) to isolate variables .

Q. How can researchers address contradictions in bioactivity data across studies using cholesteryl chloroformate?

-

Meta-analysis framework :

Study Purity (%) Cell Line Efflux (%) Key Variable A 97 HEK293 22 ± 3 SR-BI overexpression B 99 HepG2 15 ± 2 Endogenous SR-BI - Identify confounders : Purity, cell type, and receptor density significantly impact outcomes. Replicate experiments under unified protocols .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare groups and report effect sizes .

Methodological Guidance

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?